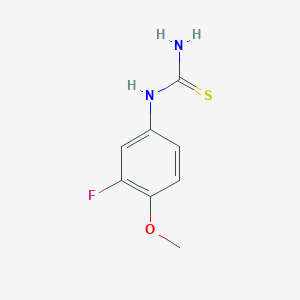

(3-Fluoro-4-methoxyphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFJWZZVBHYNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 4 Methoxyphenyl Thiourea and Its Analogues

General Synthetic Strategies for Thiourea (B124793) Formation

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the addition of an amine to an isothiocyanate. nih.govresearchgate.net This reaction is typically efficient and proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the thiourea product. The reaction is versatile, accommodating a wide range of primary and secondary amines, as well as various aryl and alkyl isothiocyanates. nih.gov The reaction conditions can influence the outcome, with factors such as solvent and temperature playing a role. For instance, in some cases, the reaction can proceed in the solid state or under microwave irradiation, which can accelerate the reaction time. nih.gov It has been noted that under certain alkaline conditions (pH 9-11), isothiocyanates preferentially react with amines to form thioureas. researchgate.net

A variety of catalysts and reaction media can be employed to facilitate this transformation. For example, deep eutectic solvents have been utilized as green and efficient catalyst/solvent systems for this purpose. rsc.org Mechanochemical methods, such as ball milling, have also been successfully applied to the synthesis of thioureas from isothiocyanates and amines. nih.gov

While the isothiocyanate-amine reaction is prevalent, several other methods provide access to the thiourea core structure. These alternatives are particularly useful when the required isothiocyanate is unstable or commercially unavailable.

One common alternative involves the reaction of an amine with carbon disulfide. nih.govorganic-chemistry.org This process typically proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to yield the corresponding isothiocyanate that subsequently reacts with another amine molecule. nih.gov Various reagents can be used to promote this desulfurization. Another approach involves the use of thiophosgene (B130339) (CSCl₂), which reacts with primary amines to form isothiocyanates. cbijournal.com However, the high toxicity of thiophosgene has led to the development of safer alternatives.

More recent innovations in thiourea synthesis include multicomponent reactions. For example, a flow chemistry approach has been developed for the synthesis of thioureas from isocyanides, amines or amidines, and elemental sulfur in an aqueous polysulfide solution. nih.gov This method offers the advantages of continuous processing and often results in high purity products that can be isolated by simple filtration. nih.gov Catalyst-free methods have also been reported, such as the reaction of primary amines with carbon disulfide in water under sunlight. nih.gov

| Method | Reactants | Key Features | References |

| Isothiocyanate and Amine | R-NCS + R'-NH₂ | Direct, efficient, mild conditions | nih.govresearchgate.net |

| Amine and Carbon Disulfide | R-NH₂ + CS₂ | Forms dithiocarbamate intermediate | nih.govorganic-chemistry.org |

| Multicomponent Flow Reaction | Isocyanide, Amine/Amidine, Sulfur | Continuous process, high purity | nih.gov |

| Catalyst-Free Synthesis | Primary Amine + CS₂ | Utilizes sunlight, environmentally friendly | nih.gov |

Targeted Synthesis of (3-Fluoro-4-methoxyphenyl)thiourea

The synthesis of the specific compound, this compound, follows the general principles outlined above. The most direct route involves the reaction of 3-fluoro-4-methoxyaniline (B107172) with a suitable thiocarbonylating agent.

A common approach is the in situ generation of the corresponding isothiocyanate from 3-fluoro-4-methoxyaniline. This can be achieved by reacting the aniline (B41778) with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurylating agent. nih.gov Alternatively, 3-fluoro-4-methoxyphenyl isothiocyanate can be prepared and then reacted with ammonia (B1221849) or an appropriate amine. The synthesis of aryl isothiocyanates with electron-withdrawing groups like fluorine has been a subject of interest, with methods being developed to improve yields and simplify procedures. cbijournal.com

Another documented synthesis involves the reaction of 3-fluoroaniline (B1664137) with 3,4,5-trimethoxybenzoyl isothiocyanate, which is produced in situ from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate. researchgate.net This highlights the adaptability of the isothiocyanate-amine reaction for creating diverse thiourea structures.

Derivatization and Functionalization Strategies on the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur at several positions, including the nitrogen atoms of the thiourea moiety and the aromatic ring.

The nitrogen atoms can be further substituted, for example, by reaction with electrophiles. The presence of the thiourea group also allows for the introduction of various functional groups onto the phenyl ring through standard aromatic substitution reactions, provided the existing substituents direct the incoming group to the desired position.

For instance, in a related quinoline-thiourea derivative, optimization of substituents on the phenyl ring was performed to enhance its biological activity. nih.gov This involved introducing different groups at various positions to study the structure-activity relationship. Such strategies are crucial in medicinal chemistry for fine-tuning the properties of a lead compound.

Heterocyclization Reactions Involving the Thiourea Moiety

The thiourea functionality is a versatile building block for the synthesis of a wide array of heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur atoms allows for cyclization reactions with various electrophilic partners.

Thioureas can react with α-haloketones in a Hantzsch-type reaction to form thiazole (B1198619) derivatives. For example, the cyclization of a 1-pivaloyl-3-(2-chloro-4-nitrophenyl) thiourea with α-bromoacetone produced a thiazole derivative. researchgate.net Similarly, reactions with other bifunctional electrophiles can lead to the formation of other five- or six-membered heterocycles.

These heterocyclization reactions are of significant interest as they can lead to the formation of compounds with diverse biological activities. The specific nature of the heterocycle formed depends on the structure of the thiourea and the cyclizing agent used.

Computational Chemistry and Quantum Chemical Investigations of 3 Fluoro 4 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for studying molecular systems. It is widely used to determine the ground-state properties of thiourea (B124793) derivatives, providing a fundamental understanding of their geometry and electronic nature.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For (3-Fluoro-4-methoxyphenyl)thiourea, this process would typically be carried out using a functional like B3LYP with a basis set such as 6-311++G(d,p) researchgate.netnih.govscispace.com. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Thiourea derivatives can exist in different conformations due to rotation around the C-N single bonds. The most stable conformation for N-aryl thioureas is typically a trans-cis arrangement of the substituents relative to the C=S bond, which is often stabilized by an intramolecular hydrogen bond between an N-H group and a carbonyl oxygen (in acylthioureas) or other suitable acceptor acs.org. For this compound, the planarity of the thiourea core and the phenyl ring would be influenced by the electronic effects of the fluoro and methoxy (B1213986) substituents.

Below is a table of expected geometric parameters for the core structure of this compound, based on DFT calculations performed on analogous compounds like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea researchgate.netrsc.org.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

This table presents illustrative data based on closely related structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=S | 1.68 Å |

| C-N (adjacent to phenyl) | 1.38 Å | |

| C-N (other) | 1.36 Å | |

| C-F | 1.35 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angles (°) | N-C-N | 117° |

| N-C=S (adjacent to phenyl) | 120° | |

| N-C=S (other) | 123° |

| Dihedral Angles (°) | Phenyl Ring vs. Thiourea Plane | ~40-50° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor wuxibiology.com.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), further quantify the reactivity.

Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound

This table presents illustrative data based on closely related structures.

| Parameter | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -6.2 eV |

| LUMO Energy | E(LUMO) | - | -1.8 eV |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.4 eV |

| Chemical Potential | μ | (E(HOMO)+E(LUMO))/2 | -4.0 eV |

| Chemical Hardness | η | (E(LUMO)-E(HOMO))/2 | 2.2 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks researchgate.net. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP analysis is expected to reveal the following features:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are anticipated around the electronegative sulfur atom of the thiocarbonyl group and the oxygen atom of the methoxy group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are primarily located around the hydrogen atoms of the N-H groups in the thiourea moiety ajol.info.

The MEP surface provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity farmaciajournal.com. In the context of drug design, QSAR models help predict the activity of new, unsynthesized molecules and guide the optimization of lead compounds scichemj.org.

For thiourea derivatives, QSAR studies have successfully modeled their anticancer activities by correlating them with various molecular descriptors nih.gov. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. Key descriptors found to be influential for the activity of thiourea derivatives include:

Lipophilicity (LogP): Describes the molecule's partitioning between an oily and an aqueous phase, affecting its ability to cross cell membranes.

Electronic Properties: Descriptors like electronegativity, polarizability, and dipole moment influence how the molecule interacts with biological targets.

Steric/Topological Descriptors: Properties such as molecular weight, van der Waals volume, and surface area affect the fit of the molecule into a receptor's binding site nih.govresearchgate.net.

A QSAR model for a series of compounds including this compound would likely indicate that its biological activity is modulated by the interplay between the lipophilic character of the substituted phenyl ring and the electronic properties conferred by the fluoro and methoxy groups.

Table 3: Key Molecular Descriptors in QSAR Models for Anticancer Thiourea Derivatives

| Descriptor Category | Specific Descriptor | Influence on Biological Activity |

|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Electronic | Electronegativity, Polarizability | Governs electrostatic and polarization interactions with the receptor. |

| HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. | |

| Steric | Molecular Weight, Van der Waals Volume | Determines the steric fit within the binding pocket of the target protein. |

| Structural | Frequency of C-N or F-F bonds | Can be key predictors for specific activities against certain cell lines nih.gov. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme rasayanjournal.co.in. This technique is essential for understanding the mechanism of action of potential drugs and for structure-based drug design. For thiourea derivatives, which have shown promise as anticancer agents, common targets for docking studies include protein kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase nih.govdovepress.comubaya.ac.id.

In a typical docking simulation, this compound would be placed into the active site of a target kinase. The simulation would explore various conformations and orientations of the ligand, scoring them based on binding affinity (e.g., in kcal/mol). The N-H groups of the thiourea core are excellent hydrogen bond donors, while the C=S group can act as a hydrogen bond acceptor rasayanjournal.co.inubaya.ac.id. These interactions are often critical for anchoring the ligand in the active site. For instance, in the ATP-binding pocket of EGFR, thiourea derivatives commonly form hydrogen bonds with key residues like Met769 researchgate.netnih.gov.

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time, providing insights into the flexibility of the ligand and the protein and the persistence of key intermolecular interactions.

Table 4: Representative Molecular Docking Results for a Thiourea Derivative against EGFR Kinase

This table presents a hypothetical docking scenario based on published data for similar inhibitors.

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase (PDB ID: 1M17) |

| Binding Affinity | -7.5 to -8.5 kcal/mol |

| Key Interacting Residues | Met769, Thr766, Leu820 |

| Types of Interactions | Hydrogen Bonds: N-H groups of thiourea with the backbone of Met769. |

| Hydrophobic Interactions: Phenyl ring with hydrophobic residues like Leu694 and Val702 nih.gov. |

Solvent Effects and Thermodynamic Properties via Computational Methods

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model these solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the simulation) rsc.orgrsc.org.

For this compound, studying solvent effects is important for understanding its solubility and conformational stability in different biological media. For example, in polar solvents like water or ethanol (B145695), the molecule's ability to form hydrogen bonds with the solvent could compete with intramolecular hydrogen bonding, potentially altering its preferred conformation.

Furthermore, DFT calculations can be used to determine key thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f) iaea.org. These properties are crucial for understanding the stability of the molecule and the energetics of reactions in which it might participate. The solubility behavior of thiourea in various organic solvents has been shown to depend on factors like solvent polarity and hydrogen bonding propensity iaea.orgresearchgate.net.

Coordination Chemistry and Ligand Properties of 3 Fluoro 4 Methoxyphenyl Thiourea

Thiourea (B124793) as a Versatile Ligand in Metal Complexation

Thiourea and its derivatives are recognized as highly versatile ligands in the field of coordination chemistry. researchgate.netmdpi.comuni.luksu.edu.trnih.gov Their versatility stems from the presence of multiple potential donor atoms: the soft sulfur atom of the thiocarbonyl group (C=S) and the two harder nitrogen atoms of the amine groups (-NH2). This allows thioureas to coordinate to metal centers in several different ways, leading to a diverse range of complex structures and properties. mdpi.com

The coordination possibilities are influenced by various factors, including the nature of the metal ion, the reaction conditions, and the electronic and steric effects of the substituents on the thiourea backbone. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of an aryl thiourea derivative can modulate the electron density on the sulfur and nitrogen atoms, thereby influencing their donor capabilities.

Thioureas can act as:

Neutral monodentate ligands: Coordinating solely through the sulfur atom. researchgate.net

Anionic monodentate ligands: Where a proton is lost from one of the nitrogen atoms, and coordination still occurs through the sulfur. researchgate.net

Bidentate chelating ligands: Involving both the sulfur and one of the nitrogen atoms, forming a stable chelate ring. researchgate.net

Bridging ligands: Linking two or more metal centers. researchgate.net

The ability to form stable complexes with a variety of transition metals has led to their application in diverse areas such as catalysis, materials science, and medicine. mdpi.comksu.edu.trnih.govresearchgate.netconicet.gov.arrsc.org

Synthetic Strategies for Metal Complexes Incorporating (3-Fluoro-4-methoxyphenyl)thiourea

The synthesis of metal complexes with thiourea derivatives, including this compound, generally follows established coordination chemistry procedures. A common method involves the direct reaction of a metal salt with the thiourea ligand in a suitable solvent. researchgate.netresearchgate.net

A typical synthetic approach would be: Reactants:

Metal Salt: A salt of the desired transition metal (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, platinum, palladium, etc.).

Ligand: this compound.

Solvent: A solvent capable of dissolving both the metal salt and the ligand, such as ethanol (B145695), methanol (B129727), acetone, or dimethylformamide (DMF).

Procedure:

The metal salt is dissolved in the chosen solvent, often with gentle heating to ensure complete dissolution.

A solution of this compound in the same or a compatible solvent is then added to the metal salt solution, typically in a specific stoichiometric ratio (e.g., 1:1, 1:2, 1:4 metal-to-ligand ratio).

The reaction mixture is stirred for a period ranging from a few hours to several days, sometimes under reflux to promote complex formation.

The resulting metal complex, which may precipitate out of the solution upon cooling or after partial solvent evaporation, is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. researchgate.net

The nature of the resulting complex (e.g., its coordination number and geometry) can often be controlled by adjusting the reaction conditions, such as the metal-to-ligand ratio, the pH of the solution, and the choice of solvent. mdpi.com

Characterization of Coordination Compounds (e.g., elemental analysis, magnetic susceptibility)

Once synthesized, the coordination compounds of this compound would be characterized using a variety of analytical techniques to determine their structure, composition, and physicochemical properties.

Elemental Analysis: This technique is crucial for determining the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur. This data helps to confirm the stoichiometry of the ligand-to-metal ratio in the complex. ksu.edu.tr

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal center. This is particularly useful for transition metal complexes as it helps in determining the oxidation state and the geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.govbldpharm.combohrium.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination to the metal ion provide evidence for the involvement of the sulfur and nitrogen atoms in bonding. A shift in the C=S stretching vibration to a lower frequency is indicative of coordination through the sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons of the this compound ligand upon complexation can further elucidate the binding mode. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can provide information about the coordination geometry of the metal ion. ksu.edu.tr

Table 1: Analytical Data for a Hypothetical Metal Complex of this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Elemental Analysis | Agreement with calculated percentages for a proposed formula (e.g., [M(L)₂Cl₂]) | Confirmation of stoichiometry |

| Magnetic Susceptibility | A specific magnetic moment value | Determination of metal oxidation state and geometry |

| IR Spectroscopy | Shift in ν(C=S) and ν(N-H) bands | Identification of S and/or N coordination |

| ¹H & ¹³C NMR | Shift in aromatic and NH proton/carbon signals | Elucidation of ligand environment upon coordination |

Coordination Modes and Binding Sites (S-, N-donation, chelation)

As a substituted thiourea, this compound is expected to exhibit the characteristic coordination modes of this class of ligands. The primary binding sites are the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the amino groups.

S-Donation (Monodentate): The most common coordination mode for thiourea and its derivatives is through the soft sulfur atom, which readily bonds to soft and borderline metal ions. In this mode, the ligand is neutral. researchgate.net The presence of the electron-donating methoxy (B1213986) group on the phenyl ring would increase the electron density on the sulfur atom, potentially enhancing its donor capacity. Conversely, the electron-withdrawing fluoro group would have an opposing effect, though its influence would depend on its position relative to the thiourea moiety.

N,S-Chelation (Bidentate): In the presence of a base or under appropriate reaction conditions, one of the nitrogen atoms can be deprotonated, leading to the formation of an anionic ligand. This allows for chelation, where the ligand binds to the metal center through both the sulfur and the deprotonated nitrogen atom, forming a stable four-membered ring. researchgate.net This mode of coordination often leads to more stable complexes.

The choice between S-donation and N,S-chelation is influenced by several factors:

The Metal Ion: Harder metal ions may favor coordination with the harder nitrogen atom, while softer metal ions will prefer the soft sulfur atom.

The pH of the Medium: Basic conditions favor the deprotonation of the nitrogen atom, thus promoting N,S-chelation. mdpi.com

Steric Factors: The substituents on the thiourea can sterically hinder certain coordination modes.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Key Factors |

|---|---|---|

| Monodentate (S-donation) | Coordination through the sulfur atom only. | Soft metal ions, neutral conditions. |

| Bidentate (N,S-chelation) | Coordination through a deprotonated nitrogen and the sulfur atom. | Basic conditions, formation of a stable chelate ring. |

Applications of Metal-Thiourea Complexes in Catalysis and Materials Science

Metal complexes of thiourea and its derivatives have shown significant promise in various applications, particularly in catalysis and materials science. ksu.edu.trnih.govnih.govbohrium.com While specific applications for complexes of this compound are not yet reported, the known applications of related compounds suggest potential areas of utility.

Catalysis: Thiourea-based metal complexes have been explored as catalysts in a range of organic transformations. Their catalytic activity is often attributed to the ability of the metal center to activate substrates and the tunability of the ligand environment. For example, palladium-thiourea complexes have been used as efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Ruthenium-thiourea complexes have shown activity in transfer hydrogenation reactions. researchgate.net The electronic properties imparted by the fluoro and methoxy groups on the this compound ligand could potentially modulate the catalytic activity of its metal complexes.

Materials Science: In materials science, metal-thiourea complexes are of interest for the development of new materials with specific optical, electronic, or magnetic properties. They have been used as precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films, which have applications in electronics and photovoltaics. The thermal decomposition of metal-thiourea complexes can yield well-defined metal sulfide materials. rsc.org Furthermore, the ability of thiourea ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating porous materials with applications in gas storage, separation, and sensing.

Table 3: Potential Applications of this compound Metal Complexes

| Field | Potential Application | Rationale |

|---|---|---|

| Catalysis | Cross-coupling reactions, hydrogenation. | Tunable electronic and steric properties of the ligand. |

Organocatalytic Applications of 3 Fluoro 4 Methoxyphenyl Thiourea and Analogue Thiourea Catalysts

Principles of Thiourea-Based Organocatalysis

Thiourea-based organocatalysis operates on the principle of activating electrophilic substrates through hydrogen bonding. wikipedia.org Unlike metal-containing Lewis acid catalysts, thioureas are non-toxic, metal-free, and function under nearly neutral and mild conditions. wikipedia.org The catalytic activity of thioureas is rooted in the acidic nature of their N-H protons, which engage in dual hydrogen-bond donation to electron-rich atoms (such as oxygen or nitrogen) on the substrate. rsc.org This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

The strength of this hydrogen bonding, and thus the catalytic activity, can be finely tuned by modifying the substituents on the nitrogen atoms. nih.gov Electron-withdrawing groups on the aryl rings attached to the thiourea (B124793) nitrogen atoms enhance the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor. For instance, the presence of trifluoromethyl groups, as seen in the widely used Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, significantly boosts catalytic performance. wikipedia.org In the context of (3-Fluoro-4-methoxyphenyl)thiourea, the electron-withdrawing fluorine atom is expected to enhance acidity, while the electron-donating methoxy (B1213986) group may have a moderating effect.

Key advantages of thiourea organocatalysts include their simple and inexpensive synthesis, stability under ambient conditions (bench-stable), and tolerance to water and acid-sensitive substrates. wikipedia.org These catalysts activate a variety of substrates, including carbonyl compounds, imines, and nitroalkenes, for reactions like the Diels-Alder, Michael addition, and aza-Henry reactions. wikipedia.orgnih.gov

Mechanistic Investigations of Organocatalytic Transformations

Understanding the mechanism of thiourea-catalyzed reactions is crucial for catalyst development and reaction optimization. Mechanistic studies, often employing a combination of experimental techniques and computational calculations, have provided significant insights into the mode of action of these catalysts. nih.govnih.gov

A central concept in many thiourea-catalyzed reactions is bifunctional catalysis . rsc.org In this model, the catalyst possesses two distinct functional groups that act in concert to activate both the electrophile and the nucleophile. For example, in catalysts containing both a thiourea moiety and a basic amino group (like a tertiary amine), the thiourea unit activates the electrophile (e.g., a nitroolefin) via hydrogen bonding, while the amine group acts as a Brønsted base, deprotonating the nucleophile (e.g., a 1,3-dicarbonyl compound) to increase its reactivity. libretexts.orgresearchgate.net This simultaneous, synergistic activation of both reaction partners within a well-organized transition state assembly is key to the high efficiency and selectivity observed. rsc.org

Density functional theory (DFT) calculations have been instrumental in elucidating the structures of these transition states. libretexts.org For instance, in the Michael addition of acetylacetone to a nitroolefin, calculations suggest that both substrates coordinate to a bifunctional thiourea catalyst through multiple hydrogen bonds, leading to a highly organized ion pair after the deprotonation of the nucleophile by the catalyst's amine group. libretexts.org Spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide experimental evidence for the catalyst-substrate interactions and the conformational behavior of the catalyst during the reaction. nih.govacs.org

Asymmetric Induction and Enantioselective Catalysis

A major application of thiourea derivatives is in asymmetric catalysis, where chiral versions of the catalyst are used to produce enantiomerically enriched products. nih.gov Asymmetric induction is achieved by incorporating a chiral scaffold into the catalyst's structure, which creates a defined three-dimensional chiral environment around the active site. When the substrates bind to the catalyst through hydrogen bonding, this chiral environment forces them into a specific orientation, favoring the approach of the nucleophile to one face of the electrophile over the other. rsc.org

Several classes of chiral backbones have been successfully employed in the design of enantioselective thiourea catalysts:

Cinchona Alkaloids: These naturally occurring, readily available molecules have been combined with thiourea moieties to create highly effective bifunctional catalysts for a range of reactions, including Michael additions and aza-Henry reactions. nih.govnih.gov

trans-1,2-Diaminocyclohexane (DACH): This C2-symmetric diamine serves as a popular chiral scaffold, forming the basis for catalysts developed by Jacobsen and others that have proven effective in various stereoselective transformations. nih.gov

Amino Acids and Peptides: The inherent chirality of amino acids and the defined secondary structures of peptides have been exploited to construct novel chiral thiourea organocatalysts. nih.gov

The enantiomeric excess (ee) of the product is highly dependent on the structure of the catalyst, the substrates, and the reaction conditions. The development of bis-thiourea catalysts, where two thiourea units are linked together, has also been explored to achieve higher levels of asymmetric induction by creating more defined binding pockets for the simultaneous activation of both reactants. nih.govacs.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Thiourea Analogues

| Reaction Type | Catalyst Type | Key Structural Feature | Typical Enantioselectivity |

|---|---|---|---|

| Aza-Henry Reaction | Bifunctional Amine-Thiourea | Cinchona Alkaloid or DACH scaffold | Good to excellent (up to 99% ee) |

| Michael Addition | Bifunctional Amine-Thiourea | Primary or tertiary amine with thiourea | High (often >90% ee) |

| Mannich Reaction | Amino Acid-Derived Thiourea | Schreiner-type thiourea with chiral amine | High (up to 99% ee) |

| Diels-Alder Reaction | Electron-Poor Thiourea | 3,5-Bis(trifluoromethyl)phenyl groups | Moderate to good |

Role of Hydrogen Bonding in Thiourea Organocatalysis

Hydrogen bonding is the cornerstone of thiourea organocatalysis. wikipedia.org The two N-H protons of the thiourea group act as a "clamp," forming a double hydrogen bond with an electron-rich functional group on the electrophilic substrate. wikipedia.org This interaction is significantly stronger and more geometrically defined than a single hydrogen bond, leading to more effective substrate activation.

The superiority of thioureas over their urea (B33335) counterparts as hydrogen-bond donors is a key feature. wikipedia.org Despite oxygen being more electronegative than sulfur, thioureas are more acidic and form stronger hydrogen bonds. nih.gov This is attributed to the steric size of the chalcogen atoms and the resulting electronic effects that lead to more positively charged amino groups in thioureas. wikipedia.org

In bifunctional catalysts, multiple hydrogen-bonding interactions work in concert. For example, a catalyst might simultaneously activate an electrophile through the thiourea N-H bonds and a nucleophile via another hydrogen-bond donor site on the catalyst, such as a hydroxyl group or a protonated amine. acs.orgrsc.org Crystal structure analysis and spectroscopic studies have confirmed the importance of these intricate hydrogen-bonding networks in both the solid state and in solution, which are believed to mirror the interactions in the catalytic transition state. acs.orgscispace.com The specific disposition of the N-H groups (e.g., trans,trans) is crucial for enabling the correct activation of substrates. acs.org

Design and Synthesis of Chiral Thiourea Organocatalysts

The modular nature of thiourea catalysts allows for rational design and straightforward synthesis, facilitating the creation of large libraries of catalysts for screening and optimization. nih.govnih.gov The most prevalent synthetic method involves the reaction of a primary amine with an isothiocyanate. nih.gov This reaction is typically high-yielding and allows for extensive variation in both the chiral amine component and the aryl isothiocyanate.

Key Design Principles:

Chiral Scaffold: Introduction of a rigid and well-defined chiral element (e.g., diamine, amino alcohol, alkaloid) to control the stereochemical outcome. rsc.orgnih.gov

Activating Group: Incorporation of electron-withdrawing substituents (e.g., -CF3, -NO2, or halogens like the fluoro group in the title compound) onto the aryl ring of the isothiocyanate to increase the N-H acidity and hydrogen-bond donating strength. wikipedia.org

Bifunctionality: Inclusion of a secondary functional group, such as a Lewis base (tertiary amine) or Brønsted base, to enable synergistic activation of both the nucleophile and electrophile. rsc.orgrsc.org

Alternative synthetic routes to thioureas include the use of carbon disulfide or dithiocarbamates, providing access to a wider range of structural motifs. nih.gov The rational design of novel catalysts continues to evolve, with recent efforts focusing on creating catalysts with multiple hydrogen-bonding donors, unique chiral axes, and macrocyclic structures to enhance activity and selectivity. nih.govrsc.orgnih.gov

Table 2: Common Chiral Scaffolds and Activating Groups in Thiourea Catalyst Design

| Component | Example | Purpose |

|---|---|---|

| Chiral Scaffold | trans-1,2-Diaminocyclohexane (DACH) | Provides a C2-symmetric chiral environment. |

| Chiral Scaffold | Cinchona Alkaloids (e.g., Quinine, Cinchonine) | Offers a rigid, natural chiral backbone and a tertiary amine for bifunctionality. |

| Chiral Scaffold | Amino Alcohols / Amino Acids | Readily available chiral pool materials. |

| Activating Group | 3,5-Bis(trifluoromethyl)phenyl | Strongly electron-withdrawing, significantly increases N-H acidity. |

| Activating Group | Nitrophenyl | Electron-withdrawing to enhance catalytic activity. |

| Bifunctional Group | Tertiary Amine (e.g., -NMe2) | Acts as a Brønsted/Lewis base to activate the nucleophile. |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Fluoro 4 Methoxyphenyl Thiourea Derivatives

General Considerations for SAR in Thiourea (B124793) Compounds

The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents attached to their nitrogen atoms. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents. The core thiourea moiety (-NH-C(S)-NH-) itself is fundamental, with its hydrogen-bonding capabilities and ability to coordinate with metal ions in enzyme active sites playing a key role in biological interactions. nih.govmdpi.com

Several key factors govern the SAR of thiourea compounds:

Lipophilicity and Hydrophilicity : The balance between these properties, often quantified by LogP values, is critical for a compound's ability to cross biological membranes and reach its target. The nature of the substituents on the phenyl rings or other attached groups dictates this balance. farmaciajournal.com

Electronic Effects : The presence of electron-donating or electron-withdrawing groups on the aryl substituents can significantly alter the electron density of the thiourea core, influencing its binding affinity and reactivity.

Steric Factors : The size and shape of the substituents can affect how the molecule fits into the binding pocket of a target enzyme or receptor, impacting its inhibitory potency.

Hydrogen Bonding : The N-H protons of the thiourea group act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are often vital for anchoring the molecule to its biological target. mdpi.com

By systematically modifying these structural features, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of thiourea derivatives. nih.gov

In Vitro Biological Activity Evaluation and Target Identification

Derivatives of (3-Fluoro-4-methoxyphenyl)thiourea have been subjected to a variety of in vitro assays to determine their biological effects and identify potential therapeutic targets.

The ability of these compounds to inhibit specific enzymes is a key area of investigation.

Tyrosinase Inhibition : Tyrosinase is a crucial enzyme in melanin production, and its inhibition is targeted for treating hyperpigmentation disorders. Certain indole-thiourea derivatives have shown potent tyrosinase inhibitory activity. For instance, a derivative featuring a fluorine substitution on the phenyl ring demonstrated an IC₅₀ value of 5.9 µM, significantly outperforming the standard kojic acid (IC₅₀ = 16.4 µM). mdpi.com This highlights the potential of fluorinated thiourea compounds in dermatology.

Urease Inhibition : Urease is an enzyme implicated in infections by pathogens like Helicobacter pylori. Thiourea derivatives are known to be effective urease inhibitors. The core thiourea structure itself is a known inhibitor, and modifications to the side chains can enhance this activity. acs.org While specific data for this compound derivatives is context-dependent, related halogenated and methoxy-substituted compounds have shown promise in this area. acs.orgnih.govresearchgate.net

Cholinesterase Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Phenolic and methoxy-substituted compounds have demonstrated good activity against these enzymes. nih.govresearchgate.net

α-Amylase Inhibition : As a target for managing diabetes, α-amylase inhibition has been explored. While not specific to the title compound, various thiourea derivatives have been evaluated for this activity. mdpi.com

Antifolate Activity (DHFR and PTR1) : In the context of antileishmanial research, thiourea derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), key enzymes in the folate pathway of the parasite. nih.govbohrium.comrsc.org

Table 1: Selected Enzyme Inhibition Data for Thiourea Derivatives

Antileishmanial Activity : Leishmaniasis is a parasitic disease with limited treatment options. Thiourea derivatives have emerged as promising antileishmanial agents. nih.govnih.gov Specific derivatives have demonstrated significant in vitro potency against various Leishmania species (L. major, L. tropica, L. donovani) with IC₅₀ values in the low submicromolar range. bohrium.comrsc.org The mechanism often involves targeting essential parasite enzymes like DHFR and PTR1. nih.govrsc.org

Antimicrobial Activity : The antimicrobial properties of thiourea derivatives are well-documented. A study on 1-(3-chloro-4-fluorophenyl)thiourea showed it to be a highly effective cytotoxic agent against colon cancer cell lines, but this class of compounds is also widely investigated for antibacterial and antifungal properties. nih.gov The activity is often more pronounced against Gram-positive bacteria.

Table 2: In Vitro Antileishmanial Activity of a Thiourea Derivative

Many thiourea derivatives exhibit significant antioxidant activity by scavenging free radicals. This potential is typically evaluated using various in vitro assays. mdpi.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This common method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govhueuni.edu.vnmedwinpublishers.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation. nih.govhueuni.edu.vn

FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govmedwinpublishers.com

Studies on various substituted thioureas have confirmed their ability to act as potent free radical scavengers, with activity often influenced by the electronic properties of the substituents on the phenyl rings. hueuni.edu.vn

Exploration of Mechanisms of Action via Biochemical Assays

Understanding the mechanism of action is critical for drug development. For enzyme inhibitors, biochemical assays like kinetic studies are employed.

Enzyme Kinetics : Lineweaver-Burk plots are used to determine the mode of enzyme inhibition. For example, kinetic analysis of a potent fluorinated indole-thiourea derivative revealed it to be a competitive inhibitor of tyrosinase. mdpi.com This indicates that the compound binds to the active site of the enzyme, directly competing with the natural substrate. mdpi.com

Antifolate Mechanism : For antileishmanial activity, the mechanism has been explored through reversal assays. The addition of folic acid to the culture medium was found to reverse the inhibitory effect of certain thiourea derivatives, confirming that they act through an antifolate mechanism by targeting enzymes like DHFR and PTR1. nih.govbohrium.comrsc.org

Cytotoxicity Mechanisms : In cancer cell lines, the cytotoxic action of thiourea derivatives has been linked to the induction of apoptosis. Assays measuring apoptotic markers and cell viability (such as the trypan blue exclusion test) have shown that compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea induce late-stage apoptosis in colon cancer cells. nih.gov

Influence of Fluoro and Methoxy (B1213986) Substituents on Biological Profiles

The specific substituents on the phenyl ring of this compound are not arbitrary; they are key determinants of its biological activity.

Fluoro Substituent : The presence of a fluorine atom, a small and highly electronegative halogen, can significantly enhance biological activity. mdpi.com

Increased Binding Affinity : Fluorine can form strong hydrogen bonds and other non-covalent interactions with enzyme active sites, enhancing binding affinity. mdpi.com

Metabolic Stability : The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

Altered Electronics : As a strong electron-withdrawing group, fluorine alters the electronic properties of the phenyl ring, which can be crucial for activity. SAR studies on tyrosinase inhibitors showed that compounds with electron-withdrawing groups, particularly fluorine, had superior inhibitory activity. mdpi.com

Methoxy Substituent : The methoxy (-OCH₃) group also plays a vital role.

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to target binding.

Positional Importance : The relative positions of the fluoro and methoxy groups (in this case, positions 3 and 4) are critical. This specific arrangement creates a unique electronic and steric profile that can lead to optimal interactions with a target receptor or enzyme. Studies on other inhibitor classes have shown that the precise location of such substituents can drastically alter potency and selectivity. nih.gov

Table of Mentioned Compounds

Emerging Research Directions and Future Perspectives for 3 Fluoro 4 Methoxyphenyl Thiourea Research

Development of Advanced Functional Materials Based on (3-Fluoro-4-methoxyphenyl)thiourea

The quest for novel materials with tailored properties is a cornerstone of modern science and technology. Thiourea (B124793) derivatives have shown promise in various material science applications, and this compound is a compelling candidate for the development of advanced functional materials. The presence of the thiourea moiety, with its sulfur and nitrogen atoms, provides excellent coordination sites for metal ions, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting catalytic, sensing, or gas storage properties.

Furthermore, the inherent properties of thiourea derivatives as corrosion inhibitors for various metals and alloys could be enhanced by the specific substitution pattern of this compound. The electron-donating methoxy (B1213986) group and the electronegative fluorine atom could synergistically influence the adsorption of the molecule on metal surfaces, offering superior protection against corrosion. Future research could focus on the synthesis and characterization of thin films and coatings based on this compound for applications in industrial settings.

Another promising avenue is the use of this compound as a precursor for the synthesis of complex heterocyclic compounds. Thioureas are well-established building blocks for the construction of thiazoles, benzothiazoles, and other heterocyclic systems that form the backbone of many functional dyes, organic semiconductors, and pharmacologically active molecules. The specific substituents on the phenyl ring of this compound could impart desirable photophysical or electronic properties to the resulting heterocyclic materials.

Supramolecular Assembly and Host-Guest Chemistry Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the design of complex and functional systems. The thiourea functional group is an excellent hydrogen bond donor and acceptor, making it an ideal component for the construction of self-assembling supramolecular structures. The ability of the N-H protons of the thiourea group in this compound to form strong hydrogen bonds with suitable acceptor molecules opens up possibilities for its use in crystal engineering and the design of molecular solids with specific architectures and properties.

In the realm of host-guest chemistry, thiourea-functionalized molecules have demonstrated the ability to act as hosts for various guest species. For instance, thiourea-functionalized dendrimers have been shown to bind urea-containing guests through a combination of hydrogen bonding and ionic interactions. nih.gov The this compound unit could be incorporated into larger molecular scaffolds, such as dendrimers or calixarenes, to create novel receptors for anions, cations, or neutral molecules. The fluorine and methoxy substituents can play a crucial role in modulating the binding affinity and selectivity of these hosts by influencing the electronic properties of the thiourea group and participating in additional non-covalent interactions with the guest. The introduction of fluorine can lead to more stable and robust supramolecular lattices. nih.gov

| Potential Supramolecular Application | Role of this compound | Key Intermolecular Forces |

| Crystal Engineering | Building block for predictable solid-state structures | Hydrogen bonding, π-π stacking |

| Anion Recognition | Anion binding site | Hydrogen bonding |

| Molecular Encapsulation | Component of a larger host molecule | Hydrogen bonding, van der Waals forces |

| Self-Assembled Monolayers | Surface modification agent | Hydrogen bonding, chemisorption |

Green Chemistry Approaches in Thiourea Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of thiourea derivatives has traditionally involved the use of toxic reagents and volatile organic solvents. However, recent research has focused on developing more environmentally friendly approaches.

Future research into the synthesis of this compound will likely focus on the adoption of these green methodologies. One promising approach is the use of solvent-free reaction conditions, where the reactants are ground together, often with a solid catalyst, to promote the reaction. asianpubs.org Another green alternative is the use of water as a reaction medium, which is a benign and abundant solvent. organic-chemistry.org The synthesis of substituted thioureas in aqueous media has been successfully demonstrated. organic-chemistry.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as green reaction media for thiourea synthesis. rsc.orgrsc.org These solvents are often biodegradable, non-toxic, and can be recycled. rsc.org A patent has also described a one-step synthesis of thiourea derivatives in water. google.com The use of cyrene, a bio-based solvent, has also been reported as a green alternative for the synthesis of diaryl thioureas. nih.gov

| Green Synthesis Method | Advantages | Relevance to this compound |

| Solvent-free grinding | Reduced solvent waste, often faster reaction times | Potential for a clean and efficient synthesis |

| Aqueous medium synthesis | Environmentally benign, safe | A sustainable route to the target compound |

| Deep Eutectic Solvents | Recyclable, non-toxic, tunable properties | Offers a green and potentially catalytic reaction environment |

| One-pot synthesis in water | Step-economic and environmentally friendly | A streamlined and sustainable synthetic approach |

| Use of bio-based solvents (e.g., Cyrene) | Renewable resource, biodegradable | Reduces reliance on petroleum-based solvents |

Computational-Experimental Synergy in Drug Discovery and Material Design

The integration of computational and experimental approaches has become a powerful strategy in modern chemical research. In the context of this compound, this synergy can accelerate the discovery of new applications in both drug discovery and material science.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound. DFT calculations can be used to predict molecular properties like the HOMO-LUMO gap, which can be correlated with antibacterial activity. tandfonline.com Molecular docking studies can be employed to predict the binding affinity of the compound to specific biological targets, such as enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.govnih.gov For instance, computational studies have been used to investigate thiourea derivatives as inhibitors of enzymes like tyrosinase and α-glucosidase. nih.govnih.gov

These computational predictions can then be validated through experimental studies. For example, if docking studies suggest that this compound is a potential inhibitor of a particular enzyme, this can be tested through in vitro enzyme inhibition assays. Similarly, if computational models predict that the compound will have desirable properties for a specific material application, this can be verified through the synthesis and characterization of the material. This iterative cycle of computational prediction and experimental validation can significantly streamline the research and development process.

Prospects for Novel Biological Target Identification and Therapeutic Modalities

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and enzyme inhibitory properties. biointerfaceresearch.comresearchgate.netmdpi.com The specific substitution pattern of this compound, with its fluoro and methoxy groups, suggests that it could be a promising candidate for the development of new therapeutic agents.

A key area of future research will be the identification of the specific biological targets of this compound. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic screening. Once the biological targets are identified, this information can be used to elucidate the mechanism of action of the compound and to design more potent and selective derivatives.

The diverse biological activities of thiourea derivatives suggest that this compound could be explored for a variety of therapeutic applications. For example, its potential as an anticancer agent could be investigated against a panel of cancer cell lines. biointerfaceresearch.com Its antibacterial and antifungal properties could also be evaluated against a range of pathogenic microorganisms. Furthermore, its ability to inhibit specific enzymes involved in disease pathogenesis, such as kinases or proteases, could be explored. The development of novel drug delivery systems could further enhance the therapeutic potential of this compound. biointerfaceresearch.com

Q & A

Q. What are the recommended synthetic routes for (3-Fluoro-4-methoxyphenyl)thiourea, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A validated synthesis involves reacting substituted benzoylisothiocyanate derivatives with fluoroaniline precursors under inert conditions. For example, a similar compound (1-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea) was synthesized by refluxing 3,4,5-trimethoxybenzoylisothiocyanate with 2-fluoroaniline in acetone under nitrogen for 2.5 hours, yielding 86% after recrystallization from methanol . Key optimizations include:

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving hydrogen-bonding networks. For fluorinated thioureas, intermolecular N–H⋯S hydrogen bonds often form centrosymmetric dimers, as observed in analogous compounds . Refinement protocols include:

- Hydrogen atom placement : Idealized positions with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms).

- Planarity analysis : Dihedral angles between methoxy/fluoro substituents and the aromatic ring (e.g., 5.8° for coplanar groups vs. 78.6° for out-of-plane methoxy) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing electronic properties and hydrogen-bonding dynamics in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. For example, B3LYP/6-311++G(d,p) basis sets have been used for similar thioureas to model vibrational spectra and hydrogen-bond strengths .

- Molecular Dynamics (MD) : Simulate solvent effects on hydrogen-bond stability (e.g., in water or DMSO) using GROMACS .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Q. How do structural modifications (e.g., fluorine/methoxy positioning) influence biological activity, such as enzyme inhibition or apoptosis induction?

- Methodological Answer :

- Fluorine substitution : Enhances electronegativity, improving binding to enzymatic active sites (e.g., neuraminidase inhibitors ).

- Methoxy groups : Coplanar methoxy substituents (e.g., 3,4,5-trimethoxy) increase aromatic ring electron density, favoring π-stacking interactions.

- Experimental validation : Use AutoDock Vina for docking simulations against target proteins (e.g., Bcl-2 for apoptosis studies) . Adjust scoring functions to account for halogen bonding .

Q. How can contradictory data on biological efficacy be resolved through experimental design?

- Methodological Answer :

- Dose-response curves : Establish EC50 values across multiple assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis ).

- Orthogonal validation : Confirm mitochondrial membrane potential (ΔψM) collapse via JC-1 staining alongside caspase-3 activation assays .

- Control for solvent effects : Test activity in DMSO vs. aqueous buffers to rule out solvent-artifact interactions .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Storage : Separate from strong acids (e.g., nitric acid) to prevent violent reactions .

- Waste disposal : Neutralize acidic waste before disposal due to thiourea’s carcinogenic potential (IARC Group 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.